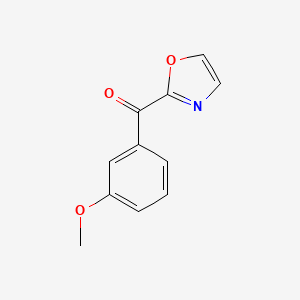

2-(3-Methoxybenzoyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIRAZOUSOTBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642066 | |

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-47-2 | |

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 2 3 Methoxybenzoyl Oxazole

Reactivity of the Oxazole (B20620) Heterocyclic Core in 2-(3-Methoxybenzoyl)oxazole

The chemistry of the oxazole ring is characterized by a general resistance to electrophilic attack and a predisposition to nucleophilic attack, particularly at the C2 position. The presence of the electronegative nitrogen and oxygen atoms reduces the electron density of the ring carbons, making the heterocycle less nucleophilic than benzene (B151609). The 2-(3-methoxybenzoyl) group, an acyl substituent, plays a crucial role in modulating this reactivity. As a strong electron-withdrawing group, it further deactivates the oxazole ring towards electrophiles and influences the sites of nucleophilic attack.

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic attack is more characteristic of the electron-deficient oxazole ring, though simple nucleophilic aromatic substitution is rare. More often, such reactions lead to complex outcomes, including ring-opening, rather than direct displacement of a leaving group.

Reactivity at C2 Position

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to attack by nucleophiles. This is evidenced by the relative acidity of the ring protons, which follows the order C2 > C5 > C4, making the C2 proton the most easily abstracted by a strong base. Deprotonation at C2 with a strong base like n-butyllithium (n-BuLi) generates a 2-lithio-oxazole, which can then react with various electrophiles.

In this compound, the C2 position is substituted. While direct nucleophilic attack on a C2-hydrogen is not possible, the electron-withdrawing benzoyl group enhances the electrophilicity of the C2 carbon. Nucleophilic substitution at C2 generally requires the presence of a good leaving group, such as a halogen. For this compound, a nucleophilic attack is more likely to be directed at the highly electrophilic carbonyl carbon of the benzoyl group itself, which falls under the category of nucleophilic acyl substitution. However, considering the reactivity of the heterocyclic core, the presence of the acyl group makes the C2 carbon a prime target for nucleophilic attack that could initiate ring cleavage.

Ring Opening Pathways via Nucleophilic Attack

The oxazole ring is susceptible to cleavage under various conditions, particularly with strong nucleophiles or under harsh acidic or basic conditions. The initial step in many nucleophilic ring-opening reactions is the attack at the electrophilic C2 position.

Several key pathways for ring-opening have been documented for oxazole derivatives:

Action of Strong Bases: Strong bases like organolithium reagents can deprotonate the C2 position. The resulting 2-lithio-oxazoles are often unstable and can undergo ring cleavage to form open-chain isocyanide intermediates.

Hydrolysis: In the presence of strong acids or bases, oxazoles can undergo hydrolysis. This typically involves nucleophilic attack of water or hydroxide (B78521) on the C2 position, leading to the cleavage of the O1-C2 bond and eventual formation of an α-acylamino ketone or related open-chain structures.

Reaction with Amines: Certain nucleophilic amines can attack the C2 position, leading to ring opening and subsequent rearrangement to form other heterocyclic systems, such as imidazoles.

For this compound, the electron-withdrawing nature of the C2-substituent would facilitate the initial nucleophilic attack at this position, making the ring susceptible to these cleavage pathways.

The following table summarizes conditions known to cause ring-opening in oxazole derivatives.

| Reagent/Condition | Position of Initial Attack | Typical Products |

| Strong Base (e.g., n-BuLi) | C2 | Open-chain isocyanides |

| Strong Acid (e.g., aq. HCl) | C2 | α-Acylamino ketones |

| Strong Base (e.g., aq. NaOH) | C2 | Cleavage products |

| Ammonia/Formamide | C2 | Imidazoles |

C-H Activation and Direct Functionalization of the Oxazole Ring

The C5 position of the oxazole ring is electronically analogous to the β-position of an enamine, rendering it susceptible to electrophilic attack and various metal-catalyzed C-H functionalization reactions. Palladium-catalyzed reactions have been particularly successful in achieving regioselective C5 functionalization of oxazoles. These methods often proceed via a concerted metalation-deprotonation mechanism or a Heck-like pathway, where the inherent electronic properties of the oxazole ring direct the substitution preferentially to the C5 position.

Research has demonstrated that direct C5-arylation and C5-alkylation of oxazoles can be achieved with high regioselectivity. For instance, palladium catalysis can effectively couple 2-substituted oxazoles with aryl or alkyl partners at the C5 position. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Building on the principles of C-H activation, direct acylation and alkylation at the C5 position of the oxazole ring are synthetically valuable transformations. Palladium-catalyzed C5-alkylation has been successfully achieved using alkylboronic acids as the alkyl source. In these reactions, an oxidant is often required to facilitate the catalytic cycle. Studies have shown that additives like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can significantly promote this transformation, representing an efficient method for C(sp²)–C(sp³) bond formation on the oxazole core.

The general conditions for such reactions involve a palladium catalyst, an appropriate alkylating or acylating agent, and an oxidant in a suitable solvent. The table below summarizes a representative catalytic system for the C5-alkylation of an oxazole core.

| Parameter | Condition | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Facilitates C-H bond activation and cross-coupling. |

| Alkyl Source | Alkylboronic Acid (R-B(OH)₂) | Provides the alkyl group for functionalization. |

| Promoter/Oxidant | DDQ | Regenerates the active Pd(II) catalyst. |

| Solvent | Dioxane or Toluene (B28343) | Provides the reaction medium. |

| Temperature | ~100-120 °C | Provides thermal energy to overcome activation barriers. |

Protonation and N-Alkylation of the Oxazole Nitrogen

The oxazole ring contains a pyridine-like nitrogen atom at the 3-position, which possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. This lone pair imparts weak basicity to the molecule. pharmaguideline.com Consequently, this compound can be protonated by strong acids to form oxazolium salts. pharmaguideline.com

N-alkylation of the oxazole nitrogen is also a characteristic reaction, leading to the formation of quaternary N-alkyloxazolium salts. pharmaguideline.com This transformation enhances the electron-deficient nature of the oxazole ring, making it more susceptible to nucleophilic attack and modifying its reactivity in cycloaddition reactions. The reaction typically proceeds by treating the oxazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate. These resulting oxazolium salts have applications as organocatalysts and ionic liquids. usask.caacs.org

| Alkylating Agent | Product Type | Typical Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | N-Methyloxazolium Iodide | Neat or in a polar aprotic solvent (e.g., acetonitrile), room temperature or gentle heating. |

| Ethyl Bromoacetate (BrCH₂CO₂Et) | N-Carboethoxymethyl)oxazolium Bromide | Heating in a solvent like toluene or DMF. |

| Methyl Triflate (MeOTf) | N-Methyloxazolium Triflate | High reactivity, often performed at low temperatures in an inert solvent like dichloromethane. |

Cycloaddition Reactions (Diels-Alder)

The oxazole ring, possessing a furan-like oxygen atom and diene character, can participate as the 4π-electron component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. pharmaguideline.comresearchgate.net This reactivity provides a powerful pathway for the synthesis of highly substituted pyridine (B92270) derivatives. researchgate.net In this reaction, the oxazole reacts with a dienophile (a 2π-electron component), such as an alkene or alkyne, to form a bicyclic adduct. researchgate.net

This initial adduct is typically unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (often water, after hydrolysis of an ether bridge, or another small molecule) to aromatize into a pyridine ring. The presence of the electron-withdrawing 2-(3-methoxybenzoyl) group on the oxazole ring decreases its HOMO energy, making it less reactive toward normal-electron-demand Diels-Alder reactions. However, the reaction can be facilitated by using electron-rich dienophiles or by activating the oxazole ring itself. Activation can be achieved through protonation or N-alkylation of the oxazole nitrogen, which lowers the LUMO of the diene, making it more reactive in inverse-electron-demand Diels-Alder reactions. researchgate.netnih.gov

The general mechanism for the Diels-Alder reaction of an oxazole leading to a pyridine is depicted below:

[4+2] Cycloaddition: The oxazole (diene) reacts with a dienophile to form a bicyclic intermediate.

Ring Opening/Rearrangement: The unstable adduct undergoes ring-opening and subsequent elimination.

Aromatization: A final elimination step leads to the formation of a substituted pyridine ring.

Oxidation and Reduction Pathways of the Oxazole Moiety

The oxazole ring in this compound exhibits distinct reactivity towards oxidation and reduction.

Oxidation: The oxazole ring is generally stable to mild oxidizing agents. However, strong oxidants can lead to oxidative cleavage of the ring. pharmaguideline.com Ozonolysis, for example, is known to cleave the C4=C5 double bond of the oxazole ring. nih.gov The reaction proceeds via a Criegee-type mechanism, ultimately leading to the formation of products such as carboxylates, amides, and cyanates after fragmentation of the heterocyclic system. nih.gov Similarly, powerful oxidizing agents like cold potassium permanganate (B83412) can also induce ring opening. pharmaguideline.com Photo-oxidation with singlet oxygen is another pathway for degradation, which proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which then rearranges to a triamide product. researchgate.netacs.org

Reduction: The reduction of this compound can occur chemoselectively at either the benzoyl ketone or the oxazole ring, depending on the reducing agent and conditions.

Reduction of the Ketone: The carbonyl group of the 3-methoxybenzoyl moiety can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). sci-hub.sersc.org These conditions typically leave the aromatic oxazole ring intact.

Reduction of the Oxazole Ring: More forceful reduction methods, such as catalytic hydrogenation over platinum or palladium, can reduce the double bonds within the oxazole ring. frontiersin.orgnih.gov This process often leads to ring cleavage, yielding open-chain products like amino alcohols, as the reduced oxazoline (B21484) or oxazolidine (B1195125) intermediates are often unstable.

Reactivity of the 3-Methoxybenzoyl Moiety in this compound

The 3-methoxybenzoyl moiety possesses two key reactive sites: the carbonyl group and the substituted benzene ring.

The carbonyl group exhibits typical ketone chemistry. As mentioned previously, it can be readily reduced to a secondary alcohol. It is also susceptible to nucleophilic addition by organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), which would lead to the formation of tertiary alcohols.

The benzene ring is subject to electrophilic aromatic substitution (EAS). Its reactivity and the regioselectivity of substitution are governed by the two existing substituents: the methoxy (B1213986) group (-OCH₃) at C3 and the oxazol-2-ylcarbonyl group at C1.

Methoxy Group (-OCH₃): This is a strongly activating group due to its +R (resonance) effect, donating electron density to the ring. It is an ortho, para-director.

Acyl Group (-CO-R): This is a deactivating group due to its -I (inductive) and -R effects, withdrawing electron density from the ring. It is a meta-director.

The directing effects of these two groups are combined to determine the position of a new incoming electrophile. The powerful activating and directing effect of the methoxy group dominates over the deactivating effect of the acyl group. organicchemistrytutor.comyoutube.commasterorganicchemistry.comlibretexts.org

| Position on Ring | Effect of -OCH₃ (at C3) | Effect of -CO-Oxazole (at C1) | Overall Likelihood of Substitution |

|---|---|---|---|

| C2 | Ortho (Activated) | Ortho (Deactivated) | Possible, but sterically hindered by two adjacent groups. |

| C4 | Ortho (Activated) | Meta (Deactivated) | Most Likely. Activated by the strong -OCH₃ director and not strongly deactivated by the acyl group. |

| C5 | Meta (Deactivated) | Meta (Deactivated) | Unlikely. Deactivated by both groups. |

| C6 | Para (Activated) | Ortho (Deactivated) | Likely. Activated by the -OCH₃ group, but potentially less favored than C4 due to proximity to the acyl group. |

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are predicted to occur predominantly at the C4 and C6 positions of the benzoyl ring, with the C4 position being the most probable site of attack.

Electrophilic Aromatic Substitution on the Methoxy-Substituted Benzene Ring

The reactivity of the methoxy-substituted benzene ring in this compound towards electrophiles is fundamentally governed by the electronic properties of the methoxy group (–OCH₃). This substituent significantly influences both the rate of reaction and the regioselectivity of the substitution.

The methoxy group is a powerful ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. This directing effect stems from its ability to donate electron density to the aromatic ring through resonance (a +M or mesomeric effect). The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.

This delocalization creates regions of high electron density (partial negative charges) at the carbons ortho and para to the methoxy group. Consequently, an incoming electrophile, which is electron-deficient, will be preferentially attracted to these positions.

The stability of the carbocation intermediate, known as an arenium ion or sigma complex, is crucial in determining the reaction pathway. When the electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is delocalized onto the carbon atom bearing the methoxy group. The adjacent oxygen atom can then use one of its lone pairs to form a fourth resonance structure, an oxonium ion, where every atom (except hydrogen) has a complete octet of electrons. This additional resonance stabilization significantly lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate. For the meta attack, no such resonance structure involving the oxygen lone pair is possible, making this pathway energetically less favorable.

While both ortho and para products are electronically favored, the ratio between them can be influenced by steric hindrance. If the electrophile or the existing substituent is bulky, attack at the less hindered para position is often favored over the ortho position.

The methoxy group is classified as a strong activating group, meaning it causes the aromatic ring to be more reactive towards electrophilic substitution than benzene itself. This activation is a direct result of the electron-donating resonance effect described above. By pushing electron density into the ring, the methoxy group makes the entire π-system more nucleophilic and thus more attractive to electrophiles.

While the oxygen atom of the methoxy group is also highly electronegative and exerts an electron-withdrawing inductive effect (-I effect), the electron-donating resonance effect (+M effect) is far more significant. The resonance effect, which adds electron density to the ring's π-system, dominates over the inductive effect, which withdraws electron density through the sigma bond framework. This net donation of electron density increases the rate of electrophilic substitution substantially; for instance, anisole (B1667542) (methoxybenzene) reacts with electrophiles about 10,000 times faster than benzene.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect | Dominant Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | +M (Resonance Donation) |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | +M (Resonance Donation) |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | +M (Resonance Donation) |

| -CH₃ (Alkyl) | Weakly Activating | Ortho, Para | +I (Inductive Donation) |

| -H (Hydrogen) | (Reference) | N/A | N/A |

| -Cl, -Br (Halogens) | Weakly Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +M |

| -C(O)R (Acyl) | Moderately Deactivating | Meta | -M, -I (Resonance & Inductive Withdrawal) |

Reactions of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is an important functional center, susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. Its reactivity is distinct from that of simple aldehydes or ketones because it is part of a carboxylic acid derivative analogue (an acyl-heterocycle), where the oxazole ring can be considered a leaving group in some contexts, though this is less common than with acyl halides or anhydrides.

The primary reaction pathway for ketones is nucleophilic addition. Unlike more reactive carboxylic acid derivatives, ketones lack a good leaving group attached to the carbonyl carbon (a carbanion is a very poor leaving group). Therefore, when a nucleophile attacks, the reaction typically stops at the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol.

Common reactions involving the ketone group include:

Reduction: The ketone can be reduced to a secondary alcohol, forming 2-[(hydroxy)(3-methoxyphenyl)methyl]oxazole. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can act as powerful carbon nucleophiles, attacking the carbonyl carbon to form a new carbon-carbon bond. Subsequent acidic workup yields a tertiary alcohol.

Formation of Imines and Related Derivatives: The ketone can react with primary amines (R-NH₂) under acidic catalysis to form imines, or with other nitrogen nucleophiles like hydroxylamine (B1172632) (to form oximes) or hydrazine (B178648) (to form hydrazones).

The electrophilicity of the carbonyl carbon in this compound is modulated by the electronic effects of both the methoxybenzoyl and the oxazole rings. The electron-donating methoxy group slightly reduces the electrophilicity of the carbonyl carbon, while the electron-withdrawing nature of the oxazole ring enhances it.

Interplay and Remote Effects Between the Oxazole and Methoxybenzoyl Moieties

There is significant electronic communication between the two ring systems through the bridging ketone carbonyl group. The oxazole ring, being a five-membered heterocycle containing two electronegative heteroatoms (nitrogen and oxygen), is relatively electron-deficient. It is considered a weak base and is generally resistant to electrophilic attack unless activated by electron-donating groups. This electron-poor character means the oxazole moiety acts as an electron-withdrawing group, pulling electron density from the carbonyl.

Conversely, the 3-methoxybenzoyl moiety is electron-rich due to the powerful electron-donating resonance effect of the methoxy group. This creates a "push-pull" system where the methoxy group "pushes" electron density into the benzene ring, and the oxazole ring "pulls" electron density through the carbonyl linker. This electronic dialogue has several consequences:

Modified Carbonyl Reactivity: The electron-withdrawing oxazole ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack than a simple aryl ketone. However, the electron-donating methoxy group on the benzene ring partially counteracts this effect.

The three-dimensional structure of this compound is heavily influenced by steric hindrance between the two ring systems. Free rotation around the single bonds connecting the rings to the carbonyl carbon is restricted. To minimize steric repulsion between the hydrogen atoms at the C2 and C4 positions of the oxazole ring and the hydrogen atoms at the C2 and C6 positions of the benzene ring, the molecule is unlikely to be planar.

Computational studies and analyses of similar bi-aryl ketone structures show that a non-coplanar, twisted conformation is energetically favored. This twisting has a significant impact on the electronic communication described above. A dihedral angle greater than zero between the plane of the benzene ring and the plane of the C=O bond reduces the orbital overlap, thereby diminishing the extent of π-conjugation across the molecule. This conformational preference represents a balance between achieving maximal electronic stabilization through conjugation (which favors planarity) and minimizing steric strain (which favors a twisted structure). The resulting equilibrium conformation will influence the molecule's reactivity and its ability to interact with biological targets or other molecules.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Anisole (Methoxybenzene) |

| Sodium borohydride |

| Lithium aluminum hydride |

| 2-[(hydroxy)(3-methoxyphenyl)methyl]oxazole |

| Hydroxylamine |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Methoxybenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Analysis: Expected Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-(3-Methoxybenzoyl)oxazole is anticipated to display distinct signals corresponding to the protons on the oxazole (B20620) and methoxybenzoyl rings.

Oxazole Ring Protons: The two protons on the oxazole ring (H-4 and H-5) are expected to appear as distinct signals in the downfield region, typically between δ 7.0 and δ 8.5 ppm. Their exact chemical shifts would be influenced by the electron-withdrawing nature of the adjacent benzoyl group. They would likely appear as doublets, coupling with each other.

Methoxybenzoyl Ring Protons: The aromatic protons of the 3-methoxybenzoyl group would present a more complex pattern.

The proton at the C-2 position, ortho to the carbonyl group, would likely be the most deshielded due to the anisotropic effect of the C=O bond, appearing as a singlet or a narrow triplet.

The proton at C-6, ortho to the methoxy (B1213986) group, and the proton at C-4 would likely have chemical shifts influenced by both adjacent substituents.

The proton at C-5, meta to both groups, would appear as a triplet.

Methoxy Group Protons: The three protons of the methoxy (-OCH₃) group would appear as a sharp singlet, typically in the upfield region around δ 3.8-4.0 ppm.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Oxazole H-5 | ~8.0 - 8.5 | d | ~1-3 |

| Oxazole H-4 | ~7.2 - 7.8 | d | ~1-3 |

| Benzoyl H-2 | ~7.8 - 8.2 | t or d | ~1-2 |

| Benzoyl H-6 | ~7.6 - 7.9 | ddd | ~7-8, ~2-3, ~1 |

| Benzoyl H-4 | ~7.2 - 7.5 | ddd | ~7-8, ~2-3, ~1 |

| Benzoyl H-5 | ~7.4 - 7.7 | t | ~8 |

| Methoxy (-OCH₃) | ~3.9 | s | N/A |

¹³C NMR Spectral Analysis: Expected Carbon Environments and Substituent Effects

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the ketone (C=O) group is expected to be the most downfield signal, typically appearing in the range of δ 180-195 ppm.

Oxazole Ring Carbons: The C-2 carbon of the oxazole ring, bonded to the benzoyl group, would be significantly downfield. The C-4 and C-5 carbons would appear in the aromatic region, with their shifts influenced by the heteroatoms.

Methoxybenzoyl Ring Carbons: The six carbons of the benzene (B151609) ring would show distinct signals. The carbon attached to the carbonyl group (C-1) and the carbon attached to the methoxy group (C-3) would be readily identifiable. The remaining four aromatic carbons would appear in the typical δ 110-140 ppm range.

Methoxy Carbon: The carbon of the methoxy (-OCH₃) group would be the most upfield signal, expected around δ 55-60 ppm.

A hypothetical data table for the expected ¹³C NMR signals is provided.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 195 |

| Oxazole C-2 | 155 - 165 |

| Oxazole C-5 | 140 - 150 |

| Oxazole C-4 | 125 - 135 |

| Benzoyl C-1 | 135 - 140 |

| Benzoyl C-3 | 158 - 162 |

| Benzoyl C-2 | 115 - 125 |

| Benzoyl C-4 | 120 - 130 |

| Benzoyl C-5 | 128 - 135 |

| Benzoyl C-6 | 118 - 128 |

| Methoxy (-OCH₃) | 55 - 60 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between adjacent protons on the benzoyl ring and between the H-4 and H-5 protons of the oxazole ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR), for example, confirming the attachment of the oxazole protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It could provide insights into the preferred conformation of the molecule, particularly the rotational orientation of the benzoyl group relative to the oxazole ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and how the molecules pack together in a crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A crystal structure of this compound would reveal:

Planarity: The degree of planarity of the oxazole and benzene rings.

Bond Distances: The precise lengths of all bonds, which can indicate bond order and electronic effects. For example, the C-C and C-N bonds within the oxazole ring would be intermediate between single and double bonds, characteristic of an aromatic system.

Bond Angles: The angles between atoms, which define the geometry of the rings and the substituent attachments.

Torsional Angle: A key parameter would be the torsional (dihedral) angle between the plane of the oxazole ring and the plane of the benzoyl group, which would describe the rotational conformation of the molecule in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of the crystal packing would show how individual molecules of this compound arrange themselves. This is governed by intermolecular forces. Potential interactions would include:

π-π Stacking: Interactions between the electron-rich aromatic systems of the oxazole and/or benzoyl rings of neighboring molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between carbon-hydrogen bonds (from either ring) and the oxygen atoms (from the carbonyl, methoxy, or oxazole moieties) of adjacent molecules.

Understanding these interactions is crucial for predicting the physical properties of the solid material, such as melting point and solubility.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational states. mpg.dechemtube3d.com For this compound, these methods provide detailed information at a molecular level, allowing for the identification of key functional groups and their chemical environments. mdpi.com The vibrational spectrum is unique to the molecule's structure, with specific frequencies corresponding to the stretching and bending motions of its constituent bonds.

Characteristic Vibrational Modes of Oxazole Ring and Carbonyl Group

The vibrational spectrum of this compound is distinguished by the characteristic modes of its heterocyclic and carbonyl components. The oxazole ring, a five-membered heteroaromatic system, exhibits a set of distinct vibrational frequencies. researchgate.net Computational studies on oxazole have identified its fundamental vibrational modes, which serve as a basis for interpreting the spectrum of its derivatives. researchgate.netscispace.com These include C-H stretching, ring stretching, and ring deformation modes.

The carbonyl (C=O) group provides one of the most intense and easily identifiable peaks in an IR spectrum due to its large change in dipole moment during stretching. spectroscopyonline.comresearchgate.net Its typical absorption region is between 1600 and 1900 cm⁻¹. spectroscopyonline.com In this compound, the carbonyl group is conjugated with both the aromatic phenyl ring and the oxazole ring. This electron delocalization reduces the double-bond character of the C=O bond, causing a shift in its stretching frequency to a lower wavenumber, typically around 30 cm⁻¹ lower than a saturated ketone. spectroscopyonline.comjove.com Raman spectroscopy also effectively identifies the C=O stretch, which is often a strong band in the spectrum. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Oxazole Ring | C-H Stretching | 3100 - 3150 | IR, Raman |

| Oxazole Ring | Ring Stretching (C=C, C=N) | 1500 - 1650 | IR, Raman |

| Oxazole Ring | Ring Breathing/Deformation | 900 - 1400 | IR, Raman |

| Carbonyl (C=O) | Stretching (conjugated) | 1665 - 1760 | IR, Raman |

Identification of Methoxy Group Stretches

The methoxy (-OCH₃) group attached to the benzoyl ring introduces several other characteristic vibrational bands. The C-H bonds of the methyl group undergo symmetric and antisymmetric stretching vibrations. These C-H stretching modes are typically observed in the 2850-3000 cm⁻¹ region. rsc.org Specifically, the asymmetric stretching mode appears at a higher frequency than the symmetric mode.

Furthermore, the C-O bond of the methoxy group exhibits a characteristic stretching vibration. For aromatic ethers, this gives rise to a strong band in the IR spectrum, typically found in the 1200-1275 cm⁻¹ range for the asymmetric stretch and near 1000-1050 cm⁻¹ for the symmetric stretch. The exact position can be influenced by the substitution pattern on the aromatic ring.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Methoxy (C-H) | Asymmetric Stretching | ~2960 | IR, Raman |

| Methoxy (C-H) | Symmetric Stretching | ~2850 | IR, Raman |

| Aromatic C-O | Asymmetric Stretching | 1200 - 1275 | IR |

| Aromatic C-O | Symmetric Stretching | 1000 - 1050 | IR |

Mass Spectrometry for Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of this compound. The calculated exact mass for the molecular formula C₁₁H₉NO₃ can be compared with the experimentally measured mass to confirm its composition.

| Compound | Formula | Calculated Monoisotopic Mass | Ion Type | Calculated m/z for Ion |

|---|---|---|---|---|

| This compound | C₁₁H₉NO₃ | 203.05824 | [M+H]⁺ | 204.06552 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, in this case, the molecular ion of this compound. nih.govunito.it By inducing fragmentation through collision-induced dissociation (CID), a pattern of product ions is generated that reveals the underlying chemical structure. The fragmentation of oxazole derivatives is known to be influenced by the substituents on the ring. clockss.orgscispace.com

For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable neutral losses or fragment ions. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the oxazole ring, as well as the characteristic fragmentation of the oxazole ring itself, which often involves the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). clockss.orgscispace.com The methoxybenzoyl portion can also undergo fragmentation, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The analysis of these fragmentation patterns allows for a detailed structural confirmation of the molecule. researchgate.netscielo.br

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Formula | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| 204.06552 | 135.04407 | C₃H₂NO | [C₈H₇O₂]⁺ | Cleavage of the C-C bond between the carbonyl and oxazole ring, forming the 3-methoxybenzoyl cation. |

| 204.06552 | 176.07061 | CO | [C₁₀H₁₀NO₂]⁺ | Loss of carbon monoxide from the carbonyl group. |

| 135.04407 | 107.04912 | CO | [C₇H₇O]⁺ | Loss of carbon monoxide from the 3-methoxybenzoyl cation. |

| 135.04407 | 92.02566 | CH₃O• | [C₇H₄O]⁺ | Loss of a methoxy radical from the 3-methoxybenzoyl cation. |

Computational Chemistry and Theoretical Studies of 2 3 Methoxybenzoyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and structural properties of molecules. Methodologies like DFT and Ab Initio are standard tools for this purpose.

Density Functional Theory (DFT) for Ground State Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely used to predict a variety of molecular properties with high accuracy. For many oxazole-containing compounds, DFT has been successfully used to determine optimized geometries, analyze frontier molecular orbitals (HOMO-LUMO), calculate reactivity descriptors, and map molecular electrostatic potentials. irjweb.com However, specific studies applying these DFT methods to 2-(3-Methoxybenzoyl)oxazole have not been identified.

Geometry Optimization and Electronic Structure Analysis

This foundational step in computational analysis involves finding the lowest energy arrangement of atoms in a molecule. The resulting data provides precise bond lengths, bond angles, and dihedral angles. While this analysis is crucial for understanding the compound's three-dimensional structure, no specific optimized geometry data for this compound from DFT calculations is present in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

FMO theory is key to predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com For this compound, specific values for HOMO-LUMO energies and their distribution across the molecule are not documented in available research.

Global and Local Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity Index, Fukui Functions)

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated. These values help in quantifying the reactivity of a molecule. Local reactivity, indicating the most likely sites for nucleophilic or electrophilic attack, is often analyzed using Fukui functions. No published data for these descriptors for this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other reagents. Despite its utility, MEP maps specifically for this compound are not available in the scientific literature.

Ab Initio Methods for Electronic Structure

Ab Initio methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. While computationally more intensive than DFT, they can provide highly accurate results. Studies employing Ab Initio methods, such as Hartree-Fock (HF), to analyze the electronic structure of this compound are not found in the existing body of scientific publications.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques for exploring the three-dimensional arrangements of atoms in a molecule and their temporal evolution. These methods shed light on the flexibility and preferred shapes of this compound, which are crucial for understanding its interactions and reactivity.

Rotational Barriers and Preferred Conformations of the Benzoyl Group

The benzoyl group in this compound is not static; it can rotate around the single bond connecting the carbonyl carbon to the oxazole (B20620) ring. This rotation is associated with energy barriers that determine the most stable conformations of the molecule.

Computational studies on analogous p-methoxybenzoyl derivatives of other heterocyclic systems, such as benzo[b]furan and benzo[b]thiophene, have shown that the p-methoxyphenyl ring is typically twisted by approximately 30° from the plane of the carbonyl group. nih.gov This deviation from planarity is a result of steric hindrance between the ortho-protons of the benzoyl ring and the atoms of the heterocyclic ring. For this compound, similar steric interactions would be expected, leading to a non-planar arrangement of the benzoyl group relative to the oxazole ring.

The presence of the methoxy (B1213986) group at the meta-position of the benzoyl ring is not expected to introduce significant additional steric hindrance that would drastically alter the preferred dihedral angle compared to an unsubstituted benzoyl group. However, it can influence the electronic properties of the ring and, consequently, the rotational energy profile.

To quantify the rotational barriers, density functional theory (DFT) calculations can be employed. By systematically rotating the dihedral angle between the benzoyl group and the oxazole ring and calculating the energy at each step, a potential energy surface can be generated. The energy maxima on this surface correspond to the transition states for rotation, and their energy difference from the minima (the stable conformations) gives the rotational barrier. For similar aromatic ketones, these barriers are typically in the range of several kcal/mol.

Table 1: Calculated Rotational Barriers for Analogous Aryl Ketones

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| N-Benzhydryl-N-methylformamide (Formyl rotation) | DFT (M06-2X/6-311+G) | 22.7 | acs.org |

| 2,2'-bi-1H-imidazole | DFT (B3LYP/6-31G) | ~13-16 | researchgate.net |

Dynamic Behavior of the Oxazole Ring and Substituents

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in various environments, such as in solution. These simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules over time, offering a detailed picture of molecular vibrations, rotations, and conformational changes.

For this compound, MD simulations would reveal the flexibility of the oxazole ring and the attached benzoyl and methoxy groups. While the oxazole ring itself is a rigid aromatic system, the substituents can exhibit considerable motion. The simulations can quantify the fluctuations of the dihedral angle between the benzoyl group and the oxazole ring around its equilibrium position.

Furthermore, MD simulations can elucidate the interactions between the solute molecule and the solvent. For instance, in a polar solvent, the solvent molecules would arrange themselves around the polar regions of this compound, such as the carbonyl group and the nitrogen and oxygen atoms of the oxazole ring. These interactions can influence the conformational preferences and dynamics of the molecule.

Aromaticity Assessment of the Oxazole Ring System

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules like oxazole. Several computational methods have been developed to quantify the degree of aromaticity. Two of the most widely used indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity. nih.gov It compares the bond lengths in a given ring to a set of optimal bond lengths for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. Negative values are indicative of anti-aromatic character. For the parent oxazole ring, the HOMA value is less than 1, indicating a lower degree of aromaticity compared to benzene (B151609). The presence of the 3-methoxybenzoyl substituent at the 2-position of the oxazole ring can influence the bond lengths within the ring and thus modulate its HOMA value. Aza-substitution at different positions in azoles has been shown to have a significant impact on their aromaticity. researchgate.net

NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (NICS(1)). Aromatic systems exhibit a diatropic ring current, which induces a magnetic field that opposes the external magnetic field, resulting in negative NICS values. Conversely, anti-aromatic systems have positive NICS values, and non-aromatic systems have NICS values close to zero. Computational studies on 1,3,4-oxadiazoles have shown that while HOMA may suggest a non-aromatic character, NICS can predict a relatively high aromaticity. mdpi.com

Table 2: Aromaticity Indices for Oxazole and Related Heterocycles

| Compound | Index | Calculated Value | Aromatic Character | Reference |

| Oxazole | HOMA | < 1 (less aromatic than benzene) | Aromatic | researchgate.net |

| 1,3,4-Oxadiazole | HOMA | Suggests non-aromatic | Varies | mdpi.com |

| 1,3,4-Oxadiazole | NICS | Predicts relatively high aromaticity | Varies | mdpi.com |

For this compound, DFT calculations could be performed to determine the optimized geometry and then compute the HOMA and NICS values for the oxazole ring. This would provide a quantitative measure of the aromaticity of the heterocyclic core in this specific molecule.

Excited-State Dynamics and Photochemical Properties

The interaction of this compound with light can lead to electronic excitation and subsequent photochemical reactions. Time-dependent density functional theory (TD-DFT) is a powerful computational tool for studying the electronic excited states of molecules. rsc.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions (e.g., π→π* or n→π* transitions). For this compound, the lowest energy electronic transitions are likely to involve the promotion of an electron from a π-orbital to an antibonding π*-orbital, delocalized over the conjugated system of the benzoyl and oxazole moieties. The presence of the methoxy group, an electron-donating group, can influence the energies of these transitions.

Following photoexcitation, the molecule can relax through various pathways, including fluorescence, phosphorescence, and non-radiative decay. Computational studies on the excited-state dynamics of the parent oxazole molecule have shown that it can undergo ultrafast ring-opening upon excitation. rsc.org The presence of the benzoyl substituent in this compound could significantly alter these dynamics.

Aryl ketones are known to undergo various photochemical reactions, such as Norrish Type I and Type II reactions, as well as photoreduction and cycloaddition reactions. semanticscholar.org Computational modeling can help to elucidate the potential photochemical pathways for this compound. By mapping the potential energy surfaces of the excited states, it is possible to identify reaction coordinates, transition states, and intermediates involved in photochemical transformations. For instance, computational studies on the photochemistry of other heterocyclic ketones have revealed complex multi-step reaction mechanisms. nih.gov

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. One common synthetic route to 2,5-disubstituted oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org

In the context of synthesizing this compound, a plausible approach would be the reaction of an appropriate precursor, such as a 2-acylamino ketone, which undergoes cyclization and dehydration. Computational modeling can be used to investigate the step-by-step mechanism of such a reaction.

Transition State Characterization and Activation Energies

For any proposed reaction mechanism, the key steps are the transitions between stable intermediates, which proceed through high-energy transition states. Computational methods, particularly DFT, can be used to locate and characterize the geometry of these transition states. A true transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once the structures of the reactants, intermediates, transition states, and products are optimized, their energies can be calculated. The activation energy for a particular reaction step is the difference in energy between the transition state and the preceding reactant or intermediate. This value is crucial for determining the rate of the reaction.

Table 3: Calculated Activation Energies for Related Heterocycle Formation Reactions

| Reaction | Method | Activation Energy (kcal/mol) | Reference |

| Aminolysis of 2-benzoxazolinone (B145934) (in water) | DFT (B3LYP/6-31G*) | 20 | nih.gov |

| Cyclization in SET activation of nitroarenes | DFT | 31.9 | nih.gov |

Reaction Pathway Elucidation

Extensive searches of scientific literature and chemical databases did not yield specific computational chemistry or theoretical studies focused on the elucidation of the reaction pathway for the synthesis of this compound. While numerous methods exist for the synthesis of oxazole derivatives in general, and computational studies have been applied to understand the mechanisms of some oxazole formation reactions, no dedicated theoretical analysis for this particular compound appears to be publicly available at this time.

General synthetic routes to 2-aroyloxazoles often involve the condensation and cyclization of precursors such as α-haloketones with amides (the Bredereck reaction), the oxidation of oxazolines, or the rearrangement of N-acylaziridines. Theoretical studies on analogous systems suggest that these reactions can proceed through various intermediates and transition states, the energies of which are influenced by factors such as substituents, solvents, and catalysts.

For instance, a plausible synthetic route to this compound could involve the reaction of a suitable 3-methoxybenzoyl derivative with a compound providing the oxazole core. A computational study of such a pathway would typically involve:

Identification of Reactants, Intermediates, and Products: Defining the molecular structures of all species involved in the proposed reaction mechanism.

Geometry Optimization: Using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy conformations of each species.

Transition State Searching: Locating the transition state structures that connect the reactants, intermediates, and products along the reaction coordinate.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to calculate zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition states correctly connect the intended reactants and products.

Without specific studies on this compound, any detailed discussion of its reaction pathway from a computational perspective would be purely speculative. Further research in this area would be necessary to provide a quantitative understanding of the reaction mechanism, including activation energies and the thermodynamic stability of intermediates, which could aid in optimizing synthetic protocols.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methoxybenzoyl)oxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Robinson-Gabriel Synthesis : Cyclodehydration of 3-methoxybenzoylated amino ketones using POCl₃ or H₂SO₄ yields oxazole rings. Adjusting stoichiometry (e.g., POCl₃ molar ratio) improves cyclization efficiency .

- Acylaminoacylation : Reacting 3-methoxybenzoyl chloride with α-amino ketones in anhydrous AlCl₃ generates intermediates, which cyclize under acidic conditions. Higher temperatures (80–100°C) enhance ring closure but may increase by-product formation .

- Key Factors :

- Catalyst : Lewis acids (ZnCl₂, AlCl₃) improve electrophilic substitution at the oxazole C-2 position.

- Solvent : Polar aprotic solvents (DMF, DCM) stabilize intermediates, while protic solvents (EtOH) may hydrolyze sensitive methoxy groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR :

- Methoxy Group : Sharp singlet at δ 3.8–4.0 ppm (¹H); δ 55–60 ppm (¹³C).

- Oxazole Ring : Deshielded protons at δ 7.5–8.5 ppm (C-4/C-5); carbonyl carbon at δ 160–170 ppm .

- IR Spectroscopy :

- C=O stretch (1690–1710 cm⁻¹) and C-O-C (methoxy) at 1250–1270 cm⁻¹ confirm functional groups .

- XRD : SHELX software refines crystal structures, identifying planarity deviations between oxazole and methoxybenzoyl moieties (torsion angles >10° indicate steric strain) .

Q. How can researchers optimize the purification of this compound, especially when dealing with by-products from methoxybenzoyl group reactions?

- Methodological Answer :

- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted 3-methoxybenzoic acid (Rf ≈ 0.3) from the product (Rf ≈ 0.6) .

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals, leveraging differential solubility of oxazole vs. chlorinated by-products .

- Troubleshooting :

- HPLC-MS : Detect trace impurities (e.g., hydrolyzed methoxy groups) using C18 columns and acetonitrile/0.1% formic acid gradients .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do benzannulation effects alter its photophysical behavior?

- Methodological Answer :

- DFT/TDDFT : Hybrid functionals (B3LYP, PBE0) accurately predict ESIPT (excited-state intramolecular proton transfer) emission wavelengths. Benzannulation at the oxazole site increases S₁ energy barriers by 5–10 kcal/mol due to charge transfer disruption .

- Key Findings :

- Aromaticity : Benzannulated derivatives exhibit reduced excited-state aromaticity, shifting fluorescence from blue (450 nm) to green (520 nm) .

- Software : Gaussian 16 with IEFPCM solvation models replicates experimental Stokes shifts (±5 nm error) .

Q. How can contradictory data in reaction outcomes (e.g., regioselectivity in electrophilic substitution) be systematically analyzed and resolved?

- Methodological Answer :

- Case Study : Nitration of this compound may target either the oxazole C-4 (electron-rich) or methoxybenzoyl ring. Contradictory regioselectivity arises from solvent polarity:

- Polar Solvents (DMSO) : Stabilize transition states for C-4 nitration (70% yield) .

- Nonpolar Solvents (Toluene) : Favor benzoyl ring nitration (55% yield) due to π-π interactions .

- Resolution : Combine HPLC, 2D NMR (NOESY), and kinetic studies (Eyring plots) to map dominant pathways .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions, particularly regarding solvent and catalyst effects?

- Methodological Answer :

- SNAr (Nucleophilic Aromatic Substitution) :

- Catalysts : K₂CO₃ in DMF promotes methoxy group displacement by amines (e.g., morpholine) at 120°C (80% yield) .

- Isotopic Labeling : ¹⁸O-tracing confirms water-assisted hydrolysis of the oxazole ring under acidic conditions .

- Cross-Coupling :

- Buchwald-Hartwig : Pd(OAc)₂/XPhos catalyzes C-N bond formation with aryl halides. Methoxy groups deactivate the oxazole ring, requiring higher catalyst loading (10 mol%) .

Q. How does the methoxy group's position influence the compound's stability and reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : 3-Methoxy substitution reduces steric hindrance compared to 2-/4-methoxy isomers, enhancing Suzuki coupling yields (85% vs. 60%) .

- Electronic Effects : Para-methoxy groups increase oxazole ring electron density, accelerating oxidation but reducing thermal stability (TGA shows 20°C lower decomposition onset) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.